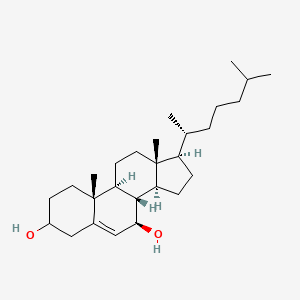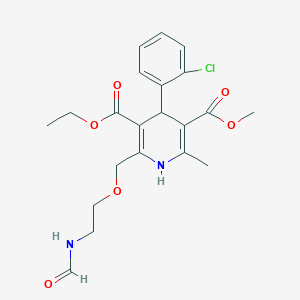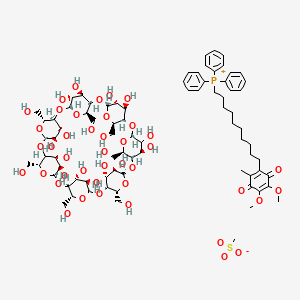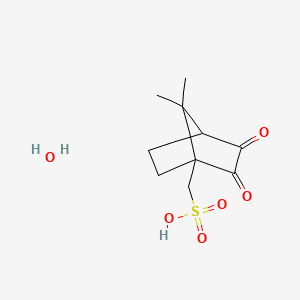![molecular formula C13H16FN5O8S2 B13403358 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3R)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B13403358.png)
2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3R)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3R)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid is a complex organic compound that features a thiazole ring, an azetidinone ring, and various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3R)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid typically involves multi-step organic synthesis. Key steps may include:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the azetidinone ring via cycloaddition or other ring-forming reactions.
- Functional group modifications to introduce the amino, fluoromethyl, and sulfo groups.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-purity starting materials.
- Optimization of temperature, pressure, and solvent conditions.
- Implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3R)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Functional groups within the compound can be substituted with other groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3R)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3R)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound may interact with genetic material, affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3R)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid include:
Beta-lactam antibiotics: Such as penicillins and cephalosporins, which also contain azetidinone rings.
Thiazole-containing compounds: Such as thiamine (vitamin B1) and various thiazole-based drugs.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activity or chemical reactivity.
Propriétés
Formule moléculaire |
C13H16FN5O8S2 |
|---|---|
Poids moléculaire |
453.4 g/mol |
Nom IUPAC |
2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3R)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid |
InChI |
InChI=1S/C13H16FN5O8S2/c1-13(2,11(22)23)27-18-7(5-4-28-12(15)16-5)9(20)17-8-6(3-14)19(10(8)21)29(24,25)26/h4,6,8H,3H2,1-2H3,(H2,15,16)(H,17,20)(H,22,23)(H,24,25,26)/b18-7-/t6-,8+/m0/s1 |
Clé InChI |
KPWFIMFDPNMFGJ-ZNQXKQPWSA-N |
SMILES isomérique |
CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@@H]2[C@@H](N(C2=O)S(=O)(=O)O)CF |
SMILES canonique |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C(N(C2=O)S(=O)(=O)O)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-N-[[(2-bromo-1,1,2,2-tetradeuterioethyl)amino]-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]-1,1,2,2-tetradeuterioethanamine](/img/structure/B13403284.png)



![5-[(2S,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B13403305.png)
![4-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-1-naphthonitrile](/img/structure/B13403324.png)


![5-[3,5-bis(Trifluoromethyl)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13403342.png)





